Pervanadate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le pervanadate est un composé chimique formé par la combinaison de vanadate et de peroxyde d’hydrogène. Il est connu pour ses effets inhibiteurs puissants sur les phosphatases tyrosine des protéines, ce qui en fait un outil précieux dans la recherche biochimique et cellulaire. Le this compound est souvent utilisé pour étudier les voies de transduction du signal et la régulation de la phosphorylation des protéines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le pervanadate est généralement préparé en mélangeant de l’orthovanadate de sodium avec du peroxyde d’hydrogène. La préparation implique les étapes suivantes :

- Dissoudre de l’orthovanadate de sodium dans de l’eau pour obtenir une solution 100 millimolaire.

- Préparer un tampon HEPES 20 millimolaire et ajuster le pH à 7,3.

- Diluer le peroxyde d’hydrogène à 30 % dix fois avec le tampon HEPES.

- Mélanger le peroxyde d’hydrogène dilué avec la solution d’orthovanadate de sodium.

- Ajouter une petite quantité de catalase au mélange pour éliminer l’excès de peroxyde d’hydrogène, ce qui conduit à la formation de this compound.

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas bien documentées, car il est principalement utilisé en milieu de recherche. La préparation est généralement effectuée en laboratoire en utilisant la voie de synthèse décrite ci-dessus.

Analyse Des Réactions Chimiques

Redox Reactions and Oxidation Mechanisms

Pervanadate functions as a potent oxidizing agent due to its vanadium(V)-peroxo complex structure. Key redox interactions include:

Thiol group oxidation

-

Converts cysteine residues (-SH) to sulfenic (-SOH) or disulfide (-S-S-) forms

-

Irreversibly inhibits protein tyrosine phosphatases (PTPs) by oxidizing catalytic cysteines

Redox cycling properties

-

Generates reactive oxygen species (ROS) via Fenton-like reactions in presence of Fe²⁺/Cu⁺

-

N-acetyl cysteine (NAC) reverses this compound-induced effects by restoring cellular thiol balance

Enzyme Modulation and Signaling Pathways

Experimental studies reveal this compound's dual role as phosphatase inhibitor and kinase activator:

Protein Tyrosine Phosphatase Inhibition

| Target Enzyme | IC₅₀ (μM) | Biological Effect | Source |

|---|---|---|---|

| PTP1B | 2.1 | Sustained ERK1/2 phosphorylation | |

| CD45 | 4.8 | Enhanced T-cell receptor signaling | |

| SHP-2 | 3.5 | β-arrestin 1 cleavage inhibition |

Kinase Activation Pathways

-

Induces MAPK cascade activation (ERK1/2, JNK, p38) at 50-100 μM

-

Triggers calcium influx (EC₅₀ = 12 μM) through TRPC channels

-

Promotes IP₃ formation (1.8-fold increase vs control) via PLCγ activation

Protein Modification Reactions

This compound induces specific post-translational modifications:

Tyrosine Phosphorylation

Structural Protein Interactions

-

Stabilizes desmosomal plaques (EC₅₀ = 25 μM) through plakoglobin phosphorylation

-

Increases actin polymerization rate by 40% via Vav1 activation

Coordination Chemistry and Reactivity

This compound's unique peroxovanadium structure enables diverse coordination modes:

Aqueous speciation

-

Dominant species at pH 7.4: [VO(O₂)₂(H₂O)]⁻ and [VO(O₂)(OH)₂]⁻

-

Redox potential (E⁰) = +1.1 V vs SHE at physiological pH

Substrate binding motifs

textO || V-O-O-P-O (phosphatase inhibition) | O

Mimics phosphotyrosine in enzyme active sites

Cellular Response Modulation

Dose-dependent effects observed across multiple cell lines:

Applications De Recherche Scientifique

Inhibition of Phosphotyrosine Phosphatases

Mechanism of Action

Pervanadate acts primarily as an inhibitor of phosphotyrosine phosphatases, which are enzymes that dephosphorylate tyrosine residues on proteins. By inhibiting these enzymes, this compound effectively increases the levels of phosphorylated tyrosine residues, thereby enhancing signaling pathways that are often suppressed in various pathological conditions.

Case Study: Insulin Receptor Activation

Research has demonstrated that this compound can enhance the activity of the insulin receptor by preventing the dephosphorylation of its beta-subunit. This effect mimics insulin action and has been shown to improve glucose uptake in diabetic models. For instance, studies involving streptozotocin-induced diabetic rats revealed that this compound treatment resulted in significant improvements in insulin receptor signaling and glucose metabolism .

Cell Growth Regulation

Potential Therapeutic Applications

The ability of this compound to inhibit phosphotyrosine phosphatases has implications for regulating cell growth. It has been suggested that this compound can be utilized to control cell proliferation in various contexts, including cancer therapy. The inhibition of phosphotyrosine phosphatase activity leads to enhanced activation of growth factor receptors and downstream signaling pathways.

Research Findings

In vitro studies have shown that this compound can induce hyperphosphorylation of several proteins involved in cell cycle regulation, leading to increased proliferation rates in certain cell lines . This property is being investigated for its potential use in treating cancers characterized by dysregulated growth factor signaling.

Activation of Intracellular Kinases

Impact on Signaling Pathways

this compound is known to activate various intracellular kinases, including mitogen-activated protein kinases (MAPKs). Activation of these kinases plays a crucial role in cellular responses to growth factors and stress signals.

Case Study: Heat Shock Factor 1 Activation

A study focusing on heat shock factor 1 (HSF1) demonstrated that this compound treatment leads to its hyperphosphorylation and subsequent activation under heat stress conditions. This activation was associated with an increase in DNA-binding activity, indicating a role for this compound in modulating stress responses at the cellular level .

Diabetes Research

Clinical Implications

this compound is being explored as a potential therapeutic agent for noninsulin-dependent diabetes mellitus (type 2 diabetes). Its ability to mimic insulin action by activating insulin receptor signaling pathways makes it a candidate for further clinical investigation.

Pharmacokinetics Studies

Research involving intravenous administration of vanadium compounds, including this compound, has provided insights into their pharmacokinetics and potential therapeutic windows. These studies indicate that vanadium can be safely administered and may have beneficial effects on glucose metabolism when used appropriately .

Summary Table of this compound Applications

Mécanisme D'action

Le pervanadate exerce ses effets en inhibant les phosphatases tyrosine des protéines, ce qui conduit à une augmentation de la phosphorylation des résidus tyrosine dans les protéines . Cette inhibition se produit par l’oxydation du résidu cystéine catalytique dans le site actif des phosphatases. L’augmentation de la phosphorylation des protéines peut activer ou inhiber diverses voies de signalisation, selon les protéines spécifiques impliquées .

Comparaison Avec Des Composés Similaires

Le pervanadate est souvent comparé à d’autres inhibiteurs de la phosphatase tyrosine des protéines, tels que le vanadate et le permolybdate . Alors que le vanadate et le permolybdate inhibent également les phosphatases tyrosine des protéines, le this compound est plus puissant et a un mécanisme d’action différent. Le this compound oxyde de manière irréversible le résidu cystéine catalytique, tandis que le vanadate et le permolybdate ont des effets inhibiteurs réversibles .

Composés similaires

Vanadate: Un inhibiteur réversible des phosphatases tyrosine des protéines qui imite le phosphate inorganique.

La capacité unique du this compound à inhiber de manière irréversible les phosphatases tyrosine des protéines et ses effets puissants sur la phosphorylation des protéines en font un outil précieux dans la recherche scientifique.

Propriétés

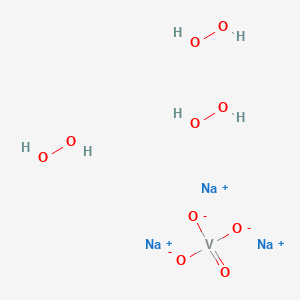

Formule moléculaire |

H6Na3O10V |

|---|---|

Poids moléculaire |

285.95 g/mol |

Nom IUPAC |

trisodium;hydrogen peroxide;trioxido(oxo)vanadium |

InChI |

InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1; |

Clé InChI |

PZYFJWVGRGEWGO-UHFFFAOYSA-N |

SMILES canonique |

OO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] |

Synonymes |

pervanadate vanadyl hydroperoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.